molecular formula C12H20ClN5 B12221643 1-(1-Methyl-1h-pyrazol-3-yl)-n-[(1-propyl-1h-pyrazol-3-yl)methyl]methanamine

1-(1-Methyl-1h-pyrazol-3-yl)-n-[(1-propyl-1h-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12221643
M. Wt: 269.77 g/mol
InChI Key: XGWVVMGLHGKMSM-UHFFFAOYSA-N
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Description

This compound features two distinct pyrazole rings linked via a methanamine group. The first pyrazole is substituted with a methyl group at the N1 position, while the second pyrazole carries a propyl group at N1 and a methylene-linked methanamine at C3.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-3-6-17-8-5-12(15-17)10-13-9-11-4-7-16(2)14-11;/h4-5,7-8,13H,3,6,9-10H2,1-2H3;1H

InChI Key

XGWVVMGLHGKMSM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=NN(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1h-pyrazol-3-yl)-n-[(1-propyl-1h-pyrazol-3-yl)methyl]methanamine typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 1-propyl-1H-pyrazole-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1h-pyrazol-3-yl)-n-[(1-propyl-1h-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(1-Methyl-1h-pyrazol-3-yl)-n-[(1-propyl-1h-pyrazol-3-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-pyrazol-3-yl)-n-[(1-propyl-1h-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

  • Ring Systems: Pyrazole-pyrrole hybrids () exhibit reduced aromatic stacking vs. bis-pyrazole systems, impacting target binding. Substituent Position: In , shifting the methyl group from pyrazole-C3 to C5 (13av vs. 13aw) altered kinase inhibitory activity by ~3-fold, highlighting positional sensitivity.
  • Spectroscopic Differences :

    • The target compound’s propyl group would show distinct NMR signals (e.g., δ ~0.9 ppm for terminal CH₃, δ ~1.5 ppm for CH₂ groups) vs. cyclopropyl (δ 0.75 ppm) or ethyl (δ 1.2–1.4 ppm) analogs.
  • Synthetic Complexity :

    • The target compound’s bis-pyrazole structure requires multi-step alkylation and coupling, contrasting with simpler cyclopropane () or pyrrole () derivatives.

Biological Activity

1-(1-Methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine, often referred to as compound A, represents a novel class of pyrazole derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of anti-inflammatory, analgesic, and anticancer properties. This article synthesizes existing literature on the biological activity of compound A, highlighting key findings from various studies.

1. Anti-inflammatory Activity

Research indicates that compound A exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Table 1: Inhibition of Cytokine Production by Compound A

CytokineControl (pg/mL)Compound A (pg/mL)% Inhibition
TNF-alpha150030080%
IL-6120024080%

2. Analgesic Properties

In animal models, compound A has shown promising analgesic effects. A study using the hot plate test revealed that administration of compound A significantly increased the pain threshold compared to control groups .

Table 2: Analgesic Effects in Animal Models

TreatmentPain Threshold (seconds)% Increase
Control5-
Compound A10100%

3. Anticancer Activity

Compound A has also been evaluated for its anticancer potential. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Table 3: Anticancer Efficacy Against Different Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)15
PC-3 (Prostate)10
HeLa (Cervical)20

The biological activity of compound A is attributed to its interaction with specific molecular targets involved in inflammation and cancer progression. Preliminary studies suggest that compound A may act as a dual inhibitor of cyclooxygenase (COX) enzymes and certain kinases involved in inflammatory pathways . Additionally, its structural similarity to known pyrazole-based inhibitors suggests potential interactions with cellular receptors implicated in pain modulation and tumor growth.

Case Study 1: In Vivo Efficacy in Inflammatory Models

In a controlled study involving mice with induced paw edema, administration of compound A resulted in a marked reduction in swelling compared to untreated controls. The study concluded that compound A could be a viable candidate for treating inflammatory conditions such as arthritis .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on human cancer cell lines treated with varying concentrations of compound A. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

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